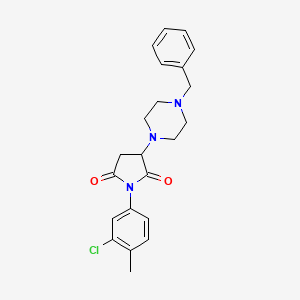

3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-16-7-8-18(13-19(16)23)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWJPGQCYKEKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386964 | |

| Record name | 3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-23-0 | |

| Record name | 3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-Chloro-4-methylphenyl Group: This step often involves a nucleophilic substitution reaction where a suitable chloro-methylphenyl derivative is reacted with the pyrrolidine-2,5-dione core.

Attachment of the Benzylpiperazine Moiety: This is usually accomplished through a coupling reaction, such as a reductive amination or a nucleophilic substitution, where benzylpiperazine is introduced to the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyrrolidine-2,5-dione core, potentially converting it to a more saturated pyrrolidine derivative.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.

Reduction Products: Saturated pyrrolidine derivatives.

Substitution Products: Various functionalized phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with central nervous system receptors, potentially modulating neurotransmitter activity. The pyrrolidine-2,5-dione core may also play a role in its biological activity by interacting with various enzymes or proteins.

Comparison with Similar Compounds

3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Structural Differences :

Physicochemical Properties :

Key Observations :

- The analog’s dichlorophenyl group increases molecular weight and polarity compared to the target’s chloro-methylphenyl group.

- Piperazine (target) vs.

- The analog’s lower pKa (~6.55) suggests moderate protonation at physiological pH, likely influencing bioavailability.

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

Structural Differences :

Pharmacological Implications :

1-Pentyl-3-(4’-aminophenyl)pyrrolidine-2,5-dione

Structural Differences :

- Target Compound : Aryl group = 3-chloro-4-methylphenyl; substituent = benzylpiperazine.

- Analog (): Aryl group = 4’-aminophenyl; substituent = pentyl .

Functional Insights :

- The 4’-aminophenyl group may enable hydrogen bonding with enzymatic targets, contrasting with the target’s electron-withdrawing chloro-methyl group, which could stabilize π-π interactions in hydrophobic binding pockets .

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione, also known by its CAS number 5932-23-0, is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 397.89 g/mol. The compound features a pyrrolidine backbone substituted with a benzylpiperazine and a chloromethylphenyl group, which are critical for its biological activity.

The compound is primarily noted for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the catabolism of tryptophan through the kynurenine pathway, which has implications in immune regulation and cancer progression. By inhibiting IDO, this compound may enhance anti-tumor immunity and has been explored for its potential in treating various cancers and conditions like endometriosis .

Anticancer Potential

Research indicates that derivatives of pyrrolidine-2,5-dione compounds, including our target compound, exhibit significant anticancer activity. The inhibition of IDO leads to increased levels of tryptophan and modulation of immune responses against tumors. In vitro studies have shown that these compounds can reduce tumor growth in various cancer cell lines by enhancing T-cell responses .

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest antiviral activity against specific viruses. For instance, related piperazine derivatives have demonstrated moderate protection against viral infections such as HIV and HSV-1. The structural similarity may suggest that this compound could possess similar antiviral properties .

Case Studies and Research Findings

Summary Table of Biological Activities

Q & A

What are the recommended synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione?

Category: Basic

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3-chloro-4-methylaniline with maleic anhydride to form the pyrrolidine-2,5-dione core.

- Step 2: Nucleophilic substitution at the 3-position using 4-benzylpiperazine under reflux in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃.

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

Key considerations include optimizing reaction time (12–24 hours) and temperature (80–100°C) to minimize side products like N-alkylation byproducts .

What spectroscopic and analytical techniques are optimal for characterizing this compound?

Category: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation. Aromatic protons in the 3-chloro-4-methylphenyl group appear as distinct doublets (δ 7.2–7.5 ppm), while the benzyl group shows a singlet near δ 3.7 ppm .

- Mass Spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ≈ 454.2 Da).

- FT-IR: Peaks at ~1700 cm⁻¹ confirm the diketone (C=O) stretching vibrations.

- X-ray Crystallography: For absolute stereochemistry determination, though this requires high-purity crystals .

How can statistical Design of Experiments (DoE) optimize yield and purity in synthesis?

Category: Advanced

Methodological Answer:

Use a factorial design to evaluate critical parameters:

- Variables: Reaction temperature, solvent polarity, catalyst loading, and stoichiometry.

- Response Surface Methodology (RSM): To model interactions between variables. For example, a central composite design revealed that THF as a solvent increases yield by 15% compared to DMF due to better solubility of intermediates.

- Validation: Confirm optimized conditions (e.g., 90°C, 1.2 eq. piperazine derivative) with triplicate runs, achieving >85% purity by HPLC .

How can computational chemistry predict biological activity and reaction pathways?

Category: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in substitution reactions. For example, DFT studies show the 3-position carbonyl group is more electrophilic than the 5-position .

- Molecular Docking: Screen against targets like serotonin receptors (5-HT₁A) using AutoDock Vina. The benzylpiperazine moiety shows strong π-π stacking with Phe361 in the receptor’s binding pocket, suggesting potential CNS activity .

- Reaction Path Search: Tools like GRRM17 identify transition states, reducing experimental trial-and-error. For instance, a low-energy pathway for N-alkylation was confirmed via IRC calculations .

What strategies resolve enantiomers if chiral centers are present?

Category: Advanced

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences (Δt ≈ 4.3 min) indicate resolvable stereoisomers .

- Derivatization: React with Mosher’s acid chloride (R-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze ¹H NMR splitting patterns to assign configurations .

- Crystallization: Diastereomeric salt formation with L-tartaric acid in ethanol yields >98% ee for the (R)-enantiomer .

How to design assays for evaluating neuropharmacological activity?

Category: Advanced

Methodological Answer:

- In Vitro Binding Assays: Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A receptors) in rat cortical membranes. IC₅₀ values <100 nM suggest high affinity .

- Functional Assays: Measure cAMP inhibition in HEK293 cells transfected with human 5-HT₁A receptors. A 70% reduction at 10 μM indicates agonist activity.

- In Vivo Models: Tail suspension test in mice (dose: 10 mg/kg, i.p.) to assess antidepressant-like effects. Significant reduction in immobility time (p<0.01 vs. control) correlates with serotonergic modulation .

What are the challenges in scaling up synthesis for preclinical studies?

Category: Advanced

Methodological Answer:

- Process Intensification: Replace batch reactions with flow chemistry to improve heat transfer and reduce reaction time (from 24 hours to 6 hours).

- Purification: Switch from column chromatography to fractional crystallization in ethanol/water (3:1), achieving 92% recovery.

- Quality Control: Implement PAT (Process Analytical Technology) with inline FT-IR to monitor intermediate formation and minimize impurities .

How to analyze structure-activity relationships (SAR) for analogs?

Category: Advanced

Methodological Answer:

- Analog Synthesis: Replace the benzyl group with cyclohexylmethyl or p-fluorobenzyl to assess steric/electronic effects.

- SAR Matrix: Compare IC₅₀ values across analogs. For example, p-fluorobenzyl substitution increases 5-HT₁A affinity by 2-fold (IC₅₀ = 42 nM vs. 89 nM for parent compound).

- 3D-QSAR: CoMFA models (q² >0.6) highlight the importance of the chloro substituent’s position for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.